molecular formula C8H6BrF B1523871 3-Bromo-2-fluorostyrene CAS No. 871223-88-0

3-Bromo-2-fluorostyrene

Cat. No.: B1523871
CAS No.: 871223-88-0
M. Wt: 201.04 g/mol
InChI Key: MDTBTBYULZTAGE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorostyrene, also known as 1-bromo-2-fluoro-3-vinylbenzene, is an organic compound with the molecular formula C8H6BrF and a molecular weight of 201.04 g/mol . This compound is a derivative of styrene, where the aromatic ring is substituted with both bromine and fluorine atoms. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

3-Bromo-2-fluorostyrene can be synthesized through several methods, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorostyrene involves its ability to participate in various chemical reactions, primarily through its vinyl and halogen substituents. The vinyl group can undergo addition reactions, while the bromine and fluorine atoms can participate in substitution and elimination reactions . These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile tool in organic synthesis.

Comparison with Similar Compounds

3-Bromo-2-fluorostyrene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-bromo-3-ethenyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTBTBYULZTAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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